molecular formula C27H25NO4 B2417973 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid CAS No. 2137709-91-0

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid

Cat. No.: B2417973
CAS No.: 2137709-91-0
M. Wt: 427.5
InChI Key: GTEOOIWEXAHOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) group, a piperidine ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using the Fmoc group. The Fmoc group is introduced through a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The protected piperidine is then coupled with a benzoic acid derivative under conditions that facilitate the formation of an amide bond. Common reagents for this step include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents onto the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are utilized under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid is in the development of new pharmaceuticals. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery.

Case Study: Antimicrobial Activity
Research has shown that derivatives of benzoic acid can exhibit potent antimicrobial properties. For instance, studies on related compounds have demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values indicating strong efficacy against these pathogens .

Biological Research

In biological studies, this compound serves as a probe for imaging and tracking cellular components due to its fluorescence properties. It can be utilized to study cellular processes and interactions at a molecular level.

Example: Cellular Imaging
Fluorescent derivatives of similar compounds have been successfully employed in live-cell imaging studies, allowing researchers to visualize cellular dynamics in real-time. This application is crucial for understanding complex biological systems and disease mechanisms.

Material Science

The compound's reactivity also makes it valuable in materials science. It can be used as a building block for synthesizing advanced materials with specific properties.

Industrial Application: Polymer Synthesis
In the industrial sector, this compound can be utilized in the production of polymers or coatings that require specific mechanical or thermal properties. Its incorporation into polymer matrices can enhance material performance.

Data Table: Applications Summary

Application AreaDescriptionExample Use Case
Medicinal ChemistryDrug development through interaction with targetsAntimicrobial agents against Staphylococcus
Biological ResearchImaging and tracking cellular componentsLive-cell imaging studies
Material ScienceBuilding block for advanced materialsProduction of specialized polymer coatings

Mechanism of Action

The mechanism of action of 4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The Fmoc group can also play a role in protecting reactive sites during synthetic transformations, allowing for selective reactions to occur.

Comparison with Similar Compounds

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid can be compared with other similar compounds, such as:

    4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]benzoic acid: This compound has a similar structure but with a different substitution pattern on the piperidine ring.

    1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypiperidine-4-carboxylic acid: This compound features a methoxy group on the piperidine ring, which can influence its reactivity and applications.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: This compound contains an amino acid moiety, making it relevant in peptide synthesis and bioconjugation.

Biological Activity

4-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid, a compound characterized by its unique molecular structure, has garnered attention in various fields of biological research. This article delves into the biological activities associated with this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

PropertyValue
Chemical Formula C24H23N3O4
Molecular Weight 417.46 g/mol
IUPAC Name This compound
Appearance Powder

The structure features a fluorenylmethoxycarbonyl group attached to a piperidine ring, which is significant for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit antibacterial properties. For instance, studies have shown that derivatives of piperidine can inhibit bacterial growth against strains such as Salmonella typhi and Bacillus subtilis, demonstrating moderate to strong activity . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Specifically, it shows promise in inhibiting acetylcholinesterase (AChE) and urease activities. A study highlighted that certain synthesized derivatives exhibited strong inhibitory effects on urease, with IC50 values significantly lower than standard inhibitors . This suggests potential applications in treating conditions like urea cycle disorders or as anti-infective agents.

Anticancer Properties

There is growing interest in the anticancer properties of compounds containing the piperidine moiety. Research has indicated that derivatives can induce apoptosis in cancer cells through various pathways, including modulation of cell cycle regulators and activation of caspases . The specific interactions of this compound with cancer-related targets warrant further investigation.

Study on Antibacterial Efficacy

In a recent study, several piperidine derivatives were synthesized and tested for antibacterial efficacy. Among them, compounds with structural similarities to this compound showed significant inhibition against Bacillus subtilis, with an IC50 value of approximately 2.14 µM compared to a control . This highlights the potential for developing new antibacterial agents based on this compound's structure.

Enzyme Inhibition Analysis

Another study focused on the enzyme inhibitory effects of synthesized piperidine derivatives. The results indicated that compounds structurally related to this compound exhibited strong urease inhibition, with some derivatives achieving IC50 values as low as 0.63 µM . This positions them as potential therapeutic agents for conditions involving urease-producing pathogens.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to active sites on enzymes such as AChE and urease, inhibiting their function.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, it may activate pathways leading to programmed cell death.

Properties

IUPAC Name

4-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25NO4/c29-26(30)20-11-9-18(10-12-20)19-13-15-28(16-14-19)27(31)32-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-12,19,25H,13-17H2,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEOOIWEXAHOQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=C(C=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.